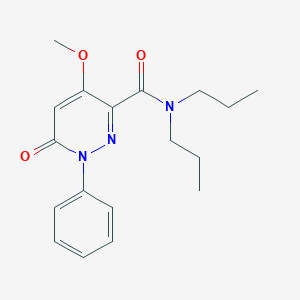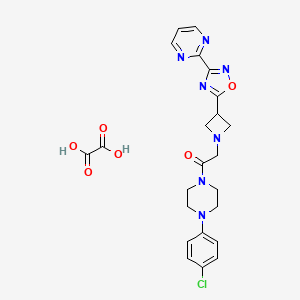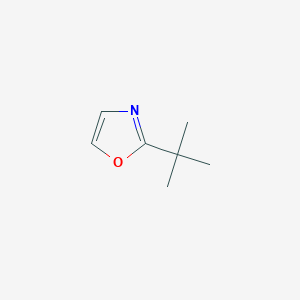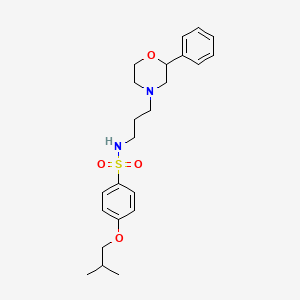![molecular formula C18H17NO7S B2499331 Dimethyl 5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 503431-54-7](/img/structure/B2499331.png)
Dimethyl 5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, Dimethyl 5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate, is a complex organic molecule that appears to be related to various research areas, including herbicide development, crystal structure analysis, and luminescence sensing. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and methodologies that could be relevant to its analysis.
Synthesis Analysis
The synthesis of related compounds involves various organic reactions. For instance, a derivative of 3-methylthiophen-2-yl was synthesized and assessed for herbicidal activity, indicating that similar synthetic routes could potentially be applied to the compound . Additionally, the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization suggests a possible synthetic pathway for the dihydrobenzo[b][1,4]dioxine moiety of the target compound .
Molecular Structure Analysis
Crystal structure determination is a crucial step in understanding the molecular structure of a compound. The paper on the synthesis and crystal structure of a pyrazole derivative with a thiophen-2-yl group provides an example of how X-ray diffraction studies can be used to elucidate the structure of such molecules . This technique could be applied to determine the crystal structure of Dimethyl 5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various contexts. For example, lanthanide metal-organic frameworks with dimethylphenyl imidazole dicarboxylate showed selective sensitivity to benzaldehyde-based derivatives, indicating that the compound of interest may also participate in specific chemical reactions or sensing applications .
Physical and Chemical Properties Analysis
While the papers do not directly provide data on the physical and chemical properties of the compound , they do offer insights into related compounds. For instance, the herbicidal activity of a 3-methylthiophen-2-yl derivative under different conditions suggests that the compound of interest may also exhibit specific biological activities or interactions with its environment . The crystal structure and hydrogen bonding interactions of a pyrazole derivative could imply similar properties for the target compound, such as solubility, melting point, and stability .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Dimethyl 5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate is a compound involved in various synthetic and biological research applications. Its structural complexity and functional groups make it an interesting candidate for synthesis studies and the exploration of biological activities. The research surrounding this compound spans several aspects, including synthetic methodologies, biological evaluations, and material science applications.
Synthetic Applications : The compound serves as a key intermediate in the synthesis of complex molecules. Studies have shown its utility in constructing novel organic frameworks, particularly in the context of developing new pharmaceuticals and materials with unique properties (Gabriele et al., 2006). Its derivatization and incorporation into larger molecular architectures demonstrate the versatility of this compound in synthetic organic chemistry.
Biological Activities : While specific studies directly linking Dimethyl 5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate to biological activities are limited, the structural motifs present in this compound are commonly explored for their biological relevance. Analogous structures have been investigated for their cytotoxic activities against various cancer cell lines, showcasing the potential of such compounds in medicinal chemistry (Deady et al., 2003).
Material Science Applications : The functional groups present in this compound, such as the carboxamide and thiophene moieties, make it a candidate for the development of functional materials. These include polymers and organic frameworks with potential applications in sensing, catalysis, and electronic devices. Research in this area focuses on exploiting the unique electronic and structural properties of compounds containing such functional groups (Hsiao & Yu, 1996).
Eigenschaften
IUPAC Name |
dimethyl 5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7S/c1-9-13(17(21)23-2)16(27-14(9)18(22)24-3)19-15(20)10-4-5-11-12(8-10)26-7-6-25-11/h4-5,8H,6-7H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWWCAYLBVSHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC3=C(C=C2)OCCO3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-3-methylthiophene-2,4-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-phenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2499250.png)



![N'-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]isonicotinohydrazide](/img/structure/B2499257.png)
![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2499258.png)
![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide](/img/structure/B2499259.png)
![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2499261.png)
![2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane](/img/structure/B2499264.png)




